(7-methyl-2,3-dihydro-1H-inden-5-yl)methanol
Description
(7-methyl-2,3-dihydro-1H-inden-5-yl)methanol is an organic compound that belongs to the class of indene derivatives It features a 7-methyl group attached to a 2,3-dihydro-1H-inden-5-yl structure, with a methanol group at the 5-position
Properties
CAS No. |
2648946-46-5 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-methyl-2,3-dihydro-1H-inden-5-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-methyl-2,3-dihydro-1H-indene.
Hydroxymethylation: The key step involves the hydroxymethylation of the indene derivative. This can be achieved using formaldehyde and a suitable base, such as sodium hydroxide, under controlled conditions.
Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired (7-methyl-2,3-dihydro-1H-inden-5-yl)methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(7-methyl-2,3-dihydro-1H-inden-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 7-methyl-2,3-dihydro-1H-inden-5-carboxylic acid.
Reduction: Formation of 7-methyl-2,3-dihydro-1H-indene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (7-methyl-2,3-dihydro-1H-inden-5-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of indene derivatives with biological macromolecules. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and receptor binding studies.
Medicine
In medicine, (7-methyl-2,3-dihydro-1H-inden-5-yl)methanol has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for further investigation in therapeutic research.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in the synthesis of high-performance polymers and other industrial products.
Mechanism of Action
The mechanism of action of (7-methyl-2,3-dihydro-1H-inden-5-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group allows for hydrogen bonding and other interactions with enzymes and receptors. The indene core provides a rigid framework that can fit into binding pockets of proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-5-yl)methanol: Lacks the 7-methyl group, which may affect its reactivity and binding properties.
(7-methyl-2,3-dihydro-1H-inden-1-yl)methanol: The position of the methanol group is different, leading to variations in chemical behavior and applications.
(7-methyl-2,3-dihydro-1H-inden-5-yl)ethanol: The presence of an ethyl group instead of a methyl group can influence the compound’s solubility and reactivity.
Uniqueness
(7-methyl-2,3-dihydro-1H-inden-5-yl)methanol is unique due to the specific positioning of the methyl and methanol groups on the indene core. This configuration imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
